Cabozantinib

Description

Properties

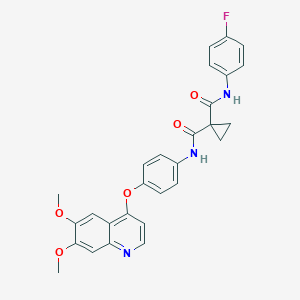

IUPAC Name |

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIQOQHATWINJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233968 | |

| Record name | Cabozantinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

COMETRIQ is practically insoluble in water. | |

| Record name | Cabozantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

849217-68-1 | |

| Record name | Cabozantinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabozantinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabozantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cabozantinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849217-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOZANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cabozantinib's Mechanism of Action in Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that has demonstrated significant clinical benefit in the treatment of advanced renal cell carcinoma (RCC). Its primary mechanism of action involves the simultaneous inhibition of MET, vascular endothelial growth factor receptor (VEGFR), and AXL, key signaling pathways implicated in RCC pathogenesis, tumor progression, angiogenesis, and the development of therapeutic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy in RCC, supported by quantitative clinical trial data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Introduction to this compound and its Role in Renal Cell Carcinoma

Renal cell carcinoma is a malignancy characterized by high vascularity and a complex molecular landscape.[1] The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in clear cell RCC (ccRCC), the most common subtype, leading to the stabilization of hypoxia-inducible factors (HIFs).[2][3] This, in turn, upregulates the expression of pro-angiogenic factors like VEGF and other critical RTKs, including MET and AXL, which drive tumor growth, invasion, and metastasis.[3]

This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that uniquely and potently inhibits VEGFR, MET, and AXL.[1][4][5][6] This multi-pronged attack not only disrupts tumor angiogenesis but also counteracts mechanisms of resistance to traditional anti-angiogenic therapies.[2][4] Clinical evidence has established this compound as a standard of care in both first-line and subsequent-line treatment settings for advanced RCC.[7]

Core Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-tumor effects by concurrently blocking several critical signaling cascades.

MET Signaling Pathway

The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, promoting cell proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/MET axis is a key driver of RCC progression and is associated with a poor prognosis.[8] this compound effectively inhibits MET phosphorylation, thereby abrogating these downstream effects.[9]

VEGFR Signaling Pathway

The binding of VEGF to its receptor, VEGFR, is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] Inhibition of the VEGF/VEGFR pathway is a cornerstone of RCC treatment. This compound potently inhibits VEGFR2, leading to a reduction in tumor angiogenesis and vascularization.[5]

AXL Signaling Pathway

AXL, another RTK, and its ligand Gas6 are frequently overexpressed in RCC and are associated with an aggressive phenotype and poor prognosis.[4] The AXL pathway is a key mediator of resistance to VEGFR-targeted therapies.[2][4] By inhibiting AXL, this compound can overcome this resistance and resensitize tumors to anti-angiogenic treatment.[5]

Impact on the Tumor Microenvironment

This compound's mechanism of action extends beyond direct effects on tumor cells to modulate the tumor microenvironment (TME). By inhibiting VEGFR, it normalizes the tumor vasculature, which can enhance the infiltration and function of immune effector cells. Furthermore, this compound has been shown to decrease the population of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and promote an immune-permissive TME.[10][11] This immunomodulatory activity provides a strong rationale for combining this compound with immune checkpoint inhibitors.

Quantitative Efficacy Data from Pivotal Clinical Trials

The clinical efficacy of this compound in advanced RCC has been demonstrated in several key clinical trials.

| Trial Name | Phase | Comparison | Patient Population | Primary Endpoint | This compound Result | Comparator Result | Hazard Ratio (95% CI) | p-value |

| METEOR [12] | III | Everolimus (B549166) | Previously treated advanced RCC | Progression-Free Survival (PFS) | 7.4 months | 3.8 months | 0.58 (0.45-0.75) | <0.001 |

| Overall Survival (OS) | 21.4 months | 16.5 months | 0.66 (0.53-0.83) | 0.0003 | ||||

| Objective Response Rate (ORR) | 21% | 5% | - | <0.001 | ||||

| CABOSUN [4][13] | II | Sunitinib | Previously untreated, intermediate/poor-risk advanced RCC | Progression-Free Survival (PFS) | 8.2 months | 5.6 months | 0.66 (0.46-0.95) | 0.012 |

| Objective Response Rate (ORR) | 46% | 18% | - | - | ||||

| SWOG S1500 (PAPMET) [14][15] | II | Sunitinib | Metastatic papillary RCC | Progression-Free Survival (PFS) | 9.0 months | 5.6 months | - | 0.019 |

| Objective Response Rate (ORR) | 23% | 4% | - | 0.010 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against specific tyrosine kinases (e.g., MET, VEGFR2, AXL).

-

Methodology:

-

Recombinant human kinase domains are incubated with a specific peptide substrate and ATP.

-

Serial dilutions of this compound are added to the reaction.

-

The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (³²P-ATP), ELISA, or fluorescence-based assays.

-

IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the effect of this compound on the phosphorylation status of target RTKs and downstream signaling proteins in RCC cell lines.

-

Methodology:

-

RCC cells (e.g., 786-O, A498) are cultured and treated with varying concentrations of this compound for a specified duration.

-

Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-ERK, ERK).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[16]

-

Cell Viability and Proliferation Assays

-

Objective: To evaluate the effect of this compound on the growth and survival of RCC cells.

-

Methodology:

-

RCC cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

-

Absorbance or luminescence is measured using a plate reader, and the percentage of viable cells is calculated relative to untreated controls.

-

Cell Migration and Invasion Assays

-

Objective: To determine the impact of this compound on the migratory and invasive potential of RCC cells.

-

Methodology:

-

Migration Assay: RCC cells are seeded in the upper chamber of a Transwell insert (Boyden chamber) in serum-free media. The lower chamber contains media with a chemoattractant (e.g., HGF or serum). Cells are treated with this compound. After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.[17]

-

Invasion Assay: The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

In Vivo Xenograft Models

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human RCC cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[9]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule.[9]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

Mechanisms of Resistance and Future Directions

Despite the significant efficacy of this compound, acquired resistance can eventually develop. Potential mechanisms of resistance include the activation of bypass signaling pathways, alterations in the tumor microenvironment, and genetic mutations in the drug targets.[18][19] Research is ongoing to better understand and overcome these resistance mechanisms.

Future directions in the clinical development of this compound for RCC include its evaluation in combination with other systemic therapies, particularly immune checkpoint inhibitors, and its investigation in earlier stages of the disease, such as the neoadjuvant and adjuvant settings.[20]

Conclusion

This compound's robust clinical activity in advanced renal cell carcinoma is underpinned by its unique ability to simultaneously inhibit the MET, VEGFR, and AXL signaling pathways. This multi-targeted approach effectively disrupts key processes of tumor growth, angiogenesis, and metastasis, while also counteracting mechanisms of resistance to other targeted therapies. A thorough understanding of its complex mechanism of action is essential for optimizing its clinical use and for the continued development of novel therapeutic strategies for patients with RCC.

References

- 1. This compound in the treatment of advanced renal cell carcinoma: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actionkidneycancer.org [actionkidneycancer.org]

- 3. dovepress.com [dovepress.com]

- 4. CABOSUN study shows 1L CABOMETYX® (this compound) monotherapy results [cabometyxhcp.com]

- 5. ipsen.com [ipsen.com]

- 6. This compound inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]

- 8. This compound for Renal Cell Carcinoma: Current and Future Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. targetedonc.com [targetedonc.com]

- 11. Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Final Results of METEOR Trial: this compound vs Everolimus in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. Mini-Review: this compound in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SWOG 1500: this compound Extends Progression-Free Survival vs Sunitinib in Metastatic Papillary Renal Cell Carcinoma - The ASCO Post [ascopost.com]

- 16. Design, Synthesis and In Vitro Investigation of this compound-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Long-term follow-up of overall survival for this compound versus everolimus in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immune cell mediated this compound resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pre-surgical this compound may improve outcomes in kidney cancer | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]

Beyond VEGFR and MET: An In-depth Technical Guide to the Molecular Targets of Cabozantinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in a variety of malignancies. While its inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) are well-documented, a comprehensive understanding of its broader target profile is crucial for elucidating its complete mechanism of action, predicting clinical response, and identifying potential new therapeutic applications. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond VEGFR and MET, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Analysis of this compound's Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a range of tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key non-VEGFR/MET targets, compiled from various in vitro biochemical and cellular assays.

| Target Kinase | IC50 (nM) | Reference(s) |

| AXL | 7 | [1] |

| RET | 5.2 | [1] |

| FLT3 | 11.3 | [1] |

| KIT | 4.6 | [1] |

| TIE2 | 14.3 | [1] |

| ROS1 | Data not consistently reported in nM range | [2] |

| TYRO3 | Data not consistently reported in nM range | [2] |

| MER | Data not consistently reported in nM range | [2] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant kinase or cell line used.

Key Non-VEGFR/MET Signaling Pathways Targeted by this compound

This compound's therapeutic efficacy is, in part, attributable to its ability to simultaneously inhibit multiple critical signaling pathways that drive tumor growth, survival, and dissemination. The following sections detail the key signaling cascades affected by this compound's interaction with its non-VEGFR/MET targets.

AXL Signaling Pathway

The AXL receptor tyrosine kinase, upon binding its ligand Gas6, activates downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways. These pathways are integral to processes such as cell survival, proliferation, migration, and invasion. This compound's inhibition of AXL disrupts these pro-tumorigenic signals.

RET Signaling Pathway

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that, upon activation by glial cell line-derived neurotrophic factor (GDNF) family ligands, triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT cascades. Aberrant RET signaling is a known driver in several cancers. This compound effectively abrogates this signaling.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream pathways such as STAT5, PI3K/AKT, and MAPK, promoting leukemic cell proliferation and survival. This compound has demonstrated potent inhibition of mutated FLT3.

KIT Signaling Pathway

The KIT proto-oncogene encodes the receptor tyrosine kinase KIT, which is activated by stem cell factor (SCF). Dysregulation of KIT signaling is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). Downstream signaling through the PI3K/AKT and MAPK pathways promotes cell proliferation and survival. This compound effectively inhibits KIT signaling.

References

Cabozantinib's Immunomodulatory Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib, a multi-kinase inhibitor, has emerged as a significant therapeutic agent in oncology, not only for its direct anti-tumor effects but also for its profound immunomodulatory properties that reshape the tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its impact on key signaling pathways, immune cell populations, and the broader TME. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a comprehensive resource for researchers and drug development professionals. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions modulated by this potent anti-cancer agent.

Introduction

This compound is an oral small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and the TAM (TYRO3, AXL, MER) family of kinases.[1][2] Initially recognized for its anti-angiogenic and anti-proliferative effects, a growing body of evidence highlights its ability to modulate the immune landscape within the TME.[2] By targeting key signaling nodes that govern immunosuppression, this compound can convert a "cold," non-immunoreactive tumor into a "hot," immune-inflamed phenotype, thereby enhancing the efficacy of immunotherapies. This guide delves into the core mechanisms of this compound's immunomodulatory functions.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound's immunomodulatory effects are a direct consequence of its ability to inhibit multiple RTKs simultaneously. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR2 | 0.035 | [3] |

| MET | 1.3 | [3] |

| AXL | 7 | [3] |

| RET | 5.2 | [3] |

| KIT | 4.6 | [3] |

| FLT3 | 11.3 | [3] |

| TIE2 | 14.3 | [3] |

Impact on the Tumor Microenvironment

This compound orchestrates a multi-faceted reprogramming of the TME, primarily through the inhibition of VEGFR, MET, and TAM kinase signaling pathways.

VEGFR Signaling Inhibition

Inhibition of VEGFR signaling by this compound not only disrupts tumor angiogenesis but also alleviates the immunosuppressive environment fostered by VEGF.

MET Signaling Inhibition

The HGF/MET signaling pathway is implicated in tumor growth, invasion, and immunosuppression. This compound's inhibition of MET disrupts these processes.

TAM Kinase (AXL) Signaling Inhibition

TAM kinases, particularly AXL, are involved in immune evasion and resistance to therapy. This compound's inhibition of AXL helps to reverse these effects.

Immunomodulatory Effects on Immune Cell Populations

This compound treatment leads to significant alterations in the composition and function of various immune cell populations within the TME.

T-Cells

This compound promotes an anti-tumor T-cell response by:

-

Increasing T-cell Infiltration: By normalizing tumor vasculature, this compound facilitates the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.

-

Reducing T-regulatory Cells (Tregs): this compound has been shown to decrease the frequency of immunosuppressive Tregs in the TME.[4]

-

Decreasing T-cell Exhaustion: this compound can reduce the expression of exhaustion markers such as PD-1, TIM-3, and LAG-3 on T-cells, thereby restoring their effector function.

Myeloid-Derived Suppressor Cells (MDSCs)

This compound significantly reduces the population of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.[5] This depletion is a key mechanism by which this compound relieves immunosuppression in the TME.

Dendritic Cells (DCs)

This compound can directly modulate DC function. Studies have shown that it can promote DC maturation, as evidenced by the upregulation of co-stimulatory molecules like CD80, CD86, and MHC class II.[6][7] This enhances their ability to present tumor antigens and activate T-cells.

Macrophages

This compound can influence macrophage polarization, shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.[8][9] This is partly achieved through the inhibition of TAM kinases, which are involved in M2 polarization.

Summary of Quantitative Data on Immune Cell Populations

| Immune Cell Population | Effect of this compound | Preclinical Model | Fold/Percent Change | Reference(s) |

| CD8+ T-cells | Increase in infiltration | Murine Colon Cancer | ~2-fold increase in tumor | [10] |

| Regulatory T-cells (Tregs) | Decrease | Murine Colon Cancer | ~50% reduction in spleen | [4] |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | 4T1-HER2 Murine Breast Cancer | ~20% decrease in TME, ~35% in spleen | [5] |

| M1 Macrophages (F4/80+ MHCII+) | Decrease | Murine Prostate Cancer | Significant decrease in tumor | [8][9] |

| M2 Macrophages (F4/80+ CD206+) | No significant effect/Decrease | Murine Prostate Cancer | No significant change/reduction with IL-4 | [8][9] |

| Dendritic Cells (CD80, CD86, MHCII) | Upregulation of maturation markers | In vitro human mo-DCs | Increased MFI | [6][7] |

Impact on Cytokine and Chemokine Profiles

This compound treatment alters the cytokine and chemokine milieu within the TME, further promoting an anti-tumor immune response.

| Cytokine/Chemokine | Effect of this compound | Preclinical Model | Method | Reference(s) |

| IFN-γ | Increase | 4T1-HER2 Murine Breast Cancer | ELISA | [5] |

| IL-6 | No significant change | Murine Prostate Cancer | Multiplex Assay | [11] |

| CXCL12 | Increase | Murine Prostate Cancer | ELISA | [12] |

| HMGB1 | Increase | Murine Prostate Cancer | ELISA | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Flow Cytometry for Immune Cell Analysis in Tumors

Protocol:

-

Tumor Dissociation: Excise tumors from mice and mechanically dissociate them into small pieces. Digest the tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C for 30-60 minutes.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

-

Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and block Fc receptors with an anti-CD16/32 antibody. Stain with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cells; CD11b, Gr-1 for MDSCs; F4/80, CD206, MHCII for macrophages). For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

-

Data Acquisition: Acquire stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software. Gate on live, single cells, and then identify specific immune cell populations based on their marker expression.

Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes

Protocol:

-

Tissue Preparation: Fix tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD8, anti-FoxP3, anti-F4/80) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate kit.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Image Analysis: Acquire images using a slide scanner or microscope and quantify the number of positive cells per unit area.

Multiplex Cytokine Assay (Luminex)

Protocol:

-

Sample Preparation: Collect blood from mice via cardiac puncture and prepare plasma by centrifugation.

-

Assay Procedure: Perform the Luminex assay according to the manufacturer's instructions for the specific cytokine panel being used. This typically involves:

-

Incubating the plasma samples with antibody-coupled magnetic beads.

-

Washing the beads to remove unbound proteins.

-

Incubating with a biotinylated detection antibody cocktail.

-

Incubating with streptavidin-phycoerythrin.

-

Resuspending the beads in sheath fluid.

-

-

Data Acquisition and Analysis: Acquire data on a Luminex instrument. Analyze the median fluorescence intensity (MFI) to determine the concentration of each cytokine based on a standard curve.

Conclusion

This compound's multi-targeted inhibition of key RTKs involved in angiogenesis, tumor progression, and immunosuppression positions it as a powerful immunomodulatory agent. By alleviating the immunosuppressive TME, promoting the infiltration and activation of effector immune cells, and reducing the abundance of immunosuppressive cell populations, this compound creates a more favorable environment for anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for the continued investigation and clinical application of this compound, particularly in combination with immunotherapies, to improve outcomes for cancer patients.

References

- 1. This compound inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Immune cell mediated this compound resistance for patients with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining the Tyrosine Kinase Inhibitor this compound and the mTORC1/2 Inhibitor Sapanisertib Blocks ERK Pathway Activity and Suppresses Tumor Growth in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Immunogenic Cell Death and Immunomodulatory Effects of this compound [frontiersin.org]

- 7. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of this compound efficacy by the prostate tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosine Kinase Inhibitor this compound Inhibits Murine Renal Cancer by Activating Innate and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. This compound eradicates advanced murine prostate cancer by activating anti-tumor innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Cabozantinib in Prostate Cancer Bone Metastases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of cabozantinib in treating prostate cancer bone metastases. It delves into the molecular mechanisms, summarizes key quantitative findings from in vivo and in vitro studies, and provides detailed experimental protocols for the cited research.

Introduction

Prostate cancer bone metastases represent a significant clinical challenge, often leading to debilitating skeletal-related events and contributing to disease progression. The tumor microenvironment in the bone is a complex ecosystem involving intricate crosstalk between cancer cells, osteoblasts (bone-forming cells), and osteoclasts (bone-resorbing cells). This compound, a multi-tyrosine kinase inhibitor, has shown notable clinical activity in patients with metastatic castration-resistant prostate cancer (CRPC), particularly in the context of bone metastases. Preclinical studies have been instrumental in elucidating the mechanisms underlying these clinical observations, demonstrating that this compound exerts its effects by targeting both the "seed" (the cancer cells) and the "soil" (the bone microenvironment).

This compound's primary targets include MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), both of which are crucial for tumor growth, angiogenesis, and the pathological bone remodeling observed in metastatic disease. Preclinical evidence indicates that this compound can directly inhibit prostate cancer cell viability, induce apoptosis, and reduce invasion. Concurrently, it modulates the function of osteoblasts and osteoclasts, leading to a normalization of bone architecture.

Mechanism of Action: A Dual Targeting Approach

This compound's efficacy in prostate cancer bone metastases stems from its ability to simultaneously inhibit key signaling pathways in both the tumor cells and the surrounding bone microenvironment.

-

Direct Anti-Tumor Effects: In prostate cancer cells, this compound inhibits the MET signaling pathway, which is often upregulated in metastatic disease and is associated with tumor growth, invasion, and the development of resistance to other therapies. By blocking MET, this compound can directly induce cancer cell death.

-

Modulation of the Bone Microenvironment: The bone microenvironment is a critical player in the progression of prostate cancer metastases. This compound targets VEGFR2 on endothelial cells, inhibiting angiogenesis and reducing the blood supply to the tumor. Furthermore, it has a direct impact on bone cells. It inhibits osteoclast formation and bone resorption, while having a biphasic, dose-dependent effect on osteoblast activity. This dual action helps to disrupt the vicious cycle of tumor-bone interaction that promotes metastatic growth.

Below is a diagram illustrating the signaling pathways targeted by this compound in the context of prostate cancer bone metastases.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in prostate cancer bone metastases.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Bone Metastasis Models

| Model/Cell Line | Treatment | Key Findings | Reference |

| VCaP (intratibial) | This compound | 52% reduction in tumor luminance (p=0.02) after 15 days. | |

| VCaP (intratibial) | This compound | Stasis in tumor volume after 15 days. | |

| VCaP (intratibial) | This compound | Significant increase in tumor Apparent Diffusion Coefficient (ADC), indicative of cell death. | |

| VCaP (intratibial) | This compound | Significant reduction in sclerotic bone growth and an increase in trabecular bone volume. | |

| Ace-1, C4-2B, LuCaP 35 (bone metastatic models) | This compound | Inhibition of tumor progression. | |

| PC-3 (subcutaneous) | This compound | Inhibition of tumor growth. | |

| PC-3 (intratibial) | This compound | No significant effect on tumor growth. |

Table 2: In Vitro Effects of this compound on Prostate Cancer and Bone Cells

| Cell Type | Experiment | Key Findings | Reference |

| Prostate Cancer Cells (Ace-1, C4-2B, LuCaP 35) | Cell Viability/Apoptosis | Direct inhibition of viability and induction of apoptosis. | |

| Prostate Cancer Cells | Invasion Assay | Inhibition of cell invasion. | |

| Prostate Cancer Cells | Western Blot | Blocked MET phosphorylation. | |

| Osteoblast-like Cells | Viability/Differentiation | Dose-dependent biphasic effect on osteoblast activity. | |

| Osteoblast-like Cells | Western Blot | Blocked VEGFR2 phosphorylation. | |

| Osteoclast Precursors | Differentiation/Activity | Inhibitory effect on osteoclast production and bone-resorbing activity. | |

| Human Osteoclasts | Gene Expression | Down-modulation of TRAP, CATHEPSIN K, and RANK mRNA. | |

| Human Osteoblasts | Gene/Protein Expression | Increased osteoprotegerin (OPG) and decreased RANKL expression. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

4.1. In Vivo Orthotopic Xenograft Model of Prostate Cancer Bone Metastasis

This model is designed to mimic the clinical scenario of prostate cancer metastasizing to the bone.

-

Cell Line: Luciferase-expressing VCaP human prostate carcinoma cells are commonly used as they form osteosclerotic lesions, which are characteristic of prostate cancer bone metastases.

-

Animal Model: Male NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are utilized due to their compromised immune system, which allows for the growth of human tumor xenografts.

-

Procedure:

-

VCaP cells are harvested and suspended in a suitable medium (e.g., PBS mixed with Matrigel).

-

Mice are anesthetized, and a small incision is made over the tibia.

-

A hole is drilled into the tibial bone marrow cavity, and the VCaP cell suspension is injected directly into the tibia.

-

The incision is closed, and the animals are allowed to recover.

-

-

Treatment: Once tumors are established (monitored by bioluminescence imaging), mice are randomized into treatment and control groups. This compound is typically administered orally on a daily basis.

-

Monitoring and Endpoints:

-

Tumor Growth: Monitored using bioluminescence imaging (BLI) to quantify the luciferase signal.

-

Tumor Volume and Cell Death: Assessed by Magnetic Resonance Imaging (MRI), including diffusion-weighted imaging (DWI-MRI) to measure the Apparent Diffusion Coefficient (ADC), an indicator of tumor cell death.

-

Bone Remodeling: Evaluated using Single-Photon Emission Computed Tomography (SPECT) with 99mTc-MDP to assess bone uptake, and ex vivo micro-Computed Tomography (micro-CT) to quantify bone volume and architecture.

-

Histology: Tibiae are harvested at the end of the study for histological analysis to confirm tumor presence, assess necrosis, and evaluate bone structure.

-

The following diagram outlines the general workflow for in vivo preclinical studies.

4.2. In Vitro Cell Viability and Apoptosis Assays

These assays determine the direct effect of this compound on prostate cancer cell survival.

-

Cell Lines: Various prostate cancer cell lines such as Ace-1, C4-2B, and LuCaP 35 are used.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay.

-

Apoptosis can be measured by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

-

4.3. Osteoclast and Osteoblast Differentiation and Function Assays

These assays evaluate the impact of this compound on the key cells of the bone microenvironment.

-

Osteoclast Differentiation:

-

Primary human osteoclast precursors are cultured in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

Cells are treated with non-cytotoxic concentrations of this compound.

-

After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts. The number of TRAP-positive multinucleated cells is quantified.

-

Gene expression of osteoclast markers (e.g., TRAP, Cathepsin K, RANK) can be assessed by qPCR.

-

-

Osteoblast Differentiation and Function:

-

Human osteoblasts or pre-osteoblastic cell lines are cultured in osteogenic differentiation medium.

-

Cells are treated with this compound.

-

Osteoblast differentiation can be assessed by measuring alkaline phosphatase (ALP) activity and by staining for mineralized matrix deposition (e.g., Alizarin Red S staining).

-

The expression of OPG and RANKL, key regulators of osteoclastogenesis, can be measured by qPCR and ELISA.

-

Conclusion

The preclinical evidence for this compound in the context of prostate cancer bone metastases is robust and provides a strong rationale for its clinical use. In vivo studies using clinically relevant models have demonstrated that this compound can inhibit tumor growth, induce tumor cell death, and favorably modulate the bone microenvironment, leading to a reduction in pathological bone remodeling. In vitro experiments have further elucidated the dual mechanism of action, showing direct inhibitory effects on both prostate cancer cells and osteoclasts. The collective data underscore the importance of targeting both the "seed" and the "soil" to effectively treat prostate cancer bone metastases. These preclinical findings have paved the way for successful clinical trials and have established this compound as an important therapeutic option for patients with advanced prostate cancer.

The Dual Role of AXL and MET Inhibition in the Therapeutic Efficacy of Cabozantinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib, a multi-kinase inhibitor, has demonstrated significant clinical activity across a spectrum of malignancies. Its efficacy is largely attributed to its potent, simultaneous inhibition of multiple receptor tyrosine kinases (RTKs), prominently including MET (Mesenchymal-Epithelial Transition factor) and AXL (Anexelekto). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its dual inhibition of AXL and MET. We will delve into the critical roles of these two RTKs in tumorigenesis, metastasis, and the development of therapeutic resistance. This document will present a compilation of preclinical and clinical data, detail key experimental methodologies, and visualize the complex signaling networks involved, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: The Oncogenic Significance of AXL and MET

AXL and MET are RTKs that, when dysregulated, are pivotal drivers of cancer progression.[1][2] Their activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, invasion, and angiogenesis.[1][3]

-

MET , upon binding its ligand, Hepatocyte Growth Factor (HGF), activates pathways including PI3K/AKT, MAPK/ERK, and STAT3.[2] Overexpression and amplification of MET are associated with poor prognosis and are implicated in resistance to various cancer therapies, including those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4]

-

AXL , activated by its ligand Gas6, also engages downstream signaling through pathways such as PI3K/AKT and MAPK/ERK.[1][2] AXL overexpression is a key factor in epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness, and contributes to the development of resistance to conventional and targeted therapies.[5][6]

Notably, crosstalk between AXL and MET signaling pathways has been identified as a significant contributor to therapeutic resistance.[6][7] The simultaneous upregulation of both receptors can create redundant signaling loops that sustain tumor cell survival and proliferation even when one pathway is inhibited. This underscores the therapeutic potential of a dual inhibitor like this compound.

This compound: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound is an oral small-molecule inhibitor that potently targets MET, AXL, and VEGFRs, among other RTKs such as RET, KIT, and FLT3.[4][8][9] This multi-targeted profile allows this compound to simultaneously block several key pathways involved in tumor growth, angiogenesis, and metastasis.[10][11] The ability to inhibit both MET and AXL is a distinguishing feature of this compound and is thought to be central to its robust clinical efficacy, particularly in overcoming resistance to other targeted agents.[2][12]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its key targets has been quantified in numerous preclinical studies. The following tables summarize key quantitative data on its inhibitory activity and cellular effects.

| Kinase Target | IC50 (nM) | Cell Line/System | Reference |

| MET | 2 | In vitro kinase assay | [13] |

| AXL | 0.44 | AXL-MEFs cells | [14] |

| VEGFR2 | 1.1 | HUVECs | [14] |

| RET | 8 | In vitro kinase assay | [13] |

| KIT | - | - | - |

| FLT3 | 1.5 | FLT-wt-MEFs | [14] |

Table 1: In Vitro Kinase Inhibition Profile of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against various receptor tyrosine kinases. Lower IC50 values indicate greater potency.

| Cell Line | Assay | Endpoint | This compound Concentration | Effect | Reference |

| SKOV3 | Western Blot | AXL and MET phosphorylation | ≥1 μM | Total inhibition | [15] |

| SKOV3 | Western Blot | pSRC levels | ≥0.1 μM | Decrease | [15] |

| SKOV3 | Migration Assay | GAS6- and HGF-induced migration | 1 μM | Significant inhibition | [15] |

| SKOV3 | Invasion Assay | GAS6- and HGF-induced invasion | 1 μM | Significant inhibition | [15] |

| 33RR, 27RR (HNSCC) | Western Blot | p-AXL, p-MET, p-AKT, p-SRC | Not specified | Inhibition | [16] |

| 786-O (RCC) | Western Blot | AXL and MET activation | 5 μM | Abolished activation | [17] |

| H441 (Lung Cancer) | Western Blot (in vivo) | MET phosphorylation | 100 mg/kg (single dose) | Inhibition | [18] |

Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, detailing the assay, endpoint measured, drug concentration, and the resulting effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its efficacy.

AXL and MET Signaling Pathways

Caption: AXL and MET Signaling Pathways Targeted by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Detailed Experimental Protocols

Western Blotting for Phospho-Receptor Tyrosine Kinase Inhibition

Objective: To determine the effect of this compound on the phosphorylation status of AXL, MET, and their downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., SKOV3, 786-O) are cultured to 70-80% confluency. Cells are then serum-starved for a specified period (e.g., 24 hours) before treatment with varying concentrations of this compound or vehicle control (DMSO) for a defined duration (e.g., 2-24 hours).[17][19] For ligand-induced activation, cells are stimulated with recombinant human HGF and/or Gas6 for a short period (e.g., 15-30 minutes) prior to lysis.[15]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phospho-MET, total MET, phospho-AXL, total AXL, phospho-SRC, total SRC, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[16][20]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]

Cell Migration and Invasion Assays

Objective: To assess the inhibitory effect of this compound on cancer cell migration and invasion.

Methodology:

-

Boyden Chamber Assay:

-

Migration: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are used. The lower chamber is filled with media containing a chemoattractant (e.g., serum, HGF, or Gas6). Cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in serum-free media.[15]

-

Invasion: For invasion assays, the Transwell membrane is pre-coated with Matrigel.[12]

-

-

Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[12]

-

Wound-Healing (Scratch) Assay:

-

A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap.

-

The cells are then treated with this compound or vehicle.

-

The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the width of the gap.[21]

-

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[22]

-

Treatment: The cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[5]

Clinical Significance and Future Directions

The dual inhibition of AXL and MET by this compound has translated into significant clinical benefits. In the METEOR trial, this compound demonstrated improved progression-free survival (PFS) and overall survival (OS) in patients with advanced renal cell carcinoma (RCC) who had progressed on prior VEGFR-targeted therapy.[9][23] This efficacy is attributed to its ability to overcome resistance mechanisms mediated by AXL and MET activation.[12][24]

Ongoing and future research will continue to explore the full potential of this compound. Key areas of investigation include:

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable better patient selection.[25]

-

Combination Therapies: Evaluating the synergistic effects of this compound with other anticancer agents, such as immune checkpoint inhibitors.[2][16]

-

Mechanisms of Resistance: Understanding the mechanisms of acquired resistance to this compound to develop strategies to overcome it.[7][26]

Conclusion

The dual inhibition of AXL and MET is a cornerstone of this compound's potent antitumor activity. By simultaneously targeting these critical oncogenic drivers, this compound effectively disrupts key signaling pathways involved in tumor growth, metastasis, and the development of therapeutic resistance. The comprehensive preclinical and clinical data, coupled with a deeper understanding of the underlying molecular mechanisms, solidify the rationale for the continued development and clinical application of this compound in a variety of cancer types. This guide provides a foundational resource for researchers and clinicians working to further unravel the complexities of AXL and MET signaling and to optimize the therapeutic use of inhibitors like this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. AXL and MET in Hepatocellular Carcinoma: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. AXL and MET Tyrosine Kinase Receptors Co-Expression as a Potential Therapeutic Target in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. cabometyxhcp.com [cabometyxhcp.com]

- 9. This compound: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity of this compound in further line treatment of metastatic clear cell renal cell carcinoma. Real-world experience in a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor this compound: this compound Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity [mdpi.com]

- 14. Frontiers | Preclinical characterization and phase I clinical trial of CT053PTSA targets MET, AXL, and VEGFR2 in patients with advanced solid tumors [frontiersin.org]

- 15. This compound inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting of c-MET and AXL by this compound is a potential therapeutic strategy for patients with head and neck cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. AXL and MET Crosstalk to Promote Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The efficacy and safety of this compound in patients with metastatic or advanced renal cell carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Treatment of advanced renal cell carcinoma patients with this compound, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Final efficacy and safety results and biomarker analysis of a phase 2 study of this compound in Japanese patients with advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

The Preclinical Profile of Cabozantinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabozantinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) critically involved in tumor pathogenesis, including angiogenesis, invasion, and metastasis.[1] Marketed under trade names such as Cabometyx® and Cometriq®, it is approved for treating various malignancies, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[1] The primary targets of this compound include MET (mesenchymal-epithelial transition factor) and VEGFR2 (vascular endothelial growth factor receptor 2), with strong inhibitory activity also demonstrated against AXL, RET, KIT, and FLT3.[1][2][3] This multi-targeted profile allows this compound to simultaneously suppress multiple oncogenic pathways, addressing the complexity of tumor growth and mechanisms of treatment resistance.[1][4]

This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.

Pharmacodynamics: Mechanism of Action and Antitumor Activity

This compound exerts its antitumor effects by potently inhibiting key RTKs that drive tumor growth, survival, angiogenesis, and metastasis.[1][2] The dual inhibition of MET and VEGFR signaling is a central feature of its mechanism, addressing pathways that are often co-activated or involved in evasive resistance to anti-angiogenic therapies.[4][5] The MET signaling pathway, in particular, has been identified as a mechanism of resistance to therapies targeting only the VEGF pathway.[4]

Key Signaling Pathways Targeted by this compound

The drug's primary mechanism involves blocking ATP binding to the kinase domains of its target receptors, which inhibits their autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This leads to the disruption of pathways such as RAS/MAPK and PI3K/AKT, ultimately resulting in decreased cell proliferation, migration, and survival.[6] In preclinical models, this compound has been shown to inhibit MET and VEGFR2 phosphorylation in vitro and in tumor models in vivo.[2]

Caption: this compound inhibits MET and VEGFR2 signaling pathways.

Preclinical Antitumor Efficacy

This compound has demonstrated significant, dose-dependent antitumor activity across a wide range of preclinical cancer models. This includes tumor growth inhibition, decreased metastasis, and in some cases, tumor regression in xenograft and patient-derived xenograft (PDX) models of breast, lung, glioma, prostate, and colorectal cancer.[2][4] The dual targeting of MET and VEGFR is crucial, as treatment with selective VEGF pathway inhibitors can sometimes lead to increased tumor invasiveness and metastasis, an effect that is mitigated by the simultaneous inhibition of MET by this compound.[5]

| Cancer Model | Preclinical Model Type | Treatment and Dose (Typical) | Key Pharmacodynamic Outcomes | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | Cell lines (MDA-MB-231, HCC70), 3D cultures, and in vivo xenografts | Not specified in abstract | Cytotoxic effects, reduced invasive outgrowths, and significant inhibition of tumor growth and metastasis.[7] | [8],[7] |

| Papillary Renal Cell Carcinoma (pRCC) | Patient-Derived Xenograft (PDX) with MET mutation | Not specified in abstract | Striking tumor regression and inhibition of lung metastasis.[9][10] | [9],[10] |

| Colorectal Cancer (CRC) | Patient-Derived Tumor Explant (PDTX) | Not specified in abstract | Potent inhibitory effects on tumor growth in 80% of tumors; inhibition of angiogenesis and Akt activation.[4] | [4] |

| Prostate Cancer (Bone Metastasis) | In vivo VCaP xenograft model | Not specified in abstract | Tumor cell death, normalization of bone architecture, and reduced osteoclast numbers. | |

| Breast, Lung, Glioma | In vivo xenograft models | 30 mg/kg | Dose-dependent inhibition of tumor growth, decreased cell proliferation, and increased apoptosis.[2][4] | [2],[4] |

| Urothelial Cancer (UC) | In vitro cell lines | Not specified in abstract | Reversal of HGF-driven cell invasion, proliferation, and growth.[1] | [1],[11] |

| Pancreatic Neuroendocrine Tumor (PNET) | RIP-Tag2 transgenic mouse model | Not specified in abstract | Significant reduction in liver metastases and increased overall survival compared to anti-VEGF therapy alone.[4] | [4] |

Pharmacokinetics: ADME Profile

Preclinical studies in mice, rats, and monkeys have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound, which are crucial for understanding its disposition and for scaling doses to human clinical trials.

Absorption and Distribution

Following oral administration, maximum plasma concentrations (Cmax) are typically reached within a few hours.[12] this compound is highly bound to plasma proteins (>99.7%) in mice, rats, and humans.[1][13] In healthy human subjects, the median time to maximum plasma concentration (Tmax) is approximately 3 to 5 hours, and the terminal half-life after a single oral dose is about 120 hours.[12][14][15]

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.[14] In vitro studies using human liver microsomes have identified CYP3A4 as the main enzyme responsible for its oxidation.[16][17] Major metabolic pathways include oxidative defluorination, hydroxylation, amide hydrolysis, O-dealkylation, N-oxygenation, and demethylation.[16][18] Several metabolites have been identified, but they are generally less active than the parent compound, possessing inhibitory potencies of up to 10% of that of this compound.[14]

Excretion

The hepatobiliary route is the most significant pathway for this compound clearance.[14] Following a single radiolabeled dose in humans, approximately 54% of the radioactivity was recovered in feces (with 43% as unchanged this compound) and 27% in urine.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | F (%) | Reference(s) |

| Human (Healthy) | 60 mg (single dose) | Oral | Data not specified | ~4 | Data not specified | ~120 | Data not specified | [14] |

| Human (Patient) | 140 mg (daily) | Oral | Data not specified | Data not specified | Data not specified | ~55 (effective) | Data not specified | [15] |

| Human (Patient) | 60 mg (daily) | Oral | Data not specified | Data not specified | Data not specified | ~99 (terminal) | Data not specified | [15] |

| Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

Detailed and reproducible methodologies are fundamental to preclinical research. Below are generalized protocols based on common practices described in the cited literature.

In Vivo Xenograft Efficacy Studies

These studies are essential for evaluating the antitumor activity of this compound in a living organism.

Caption: General workflow for this compound in vivo xenograft studies.

-

Cell Lines and Animals: Various human cancer cell lines (e.g., MDA-MB-231 for breast cancer, VCaP for prostate) are cultured under standard conditions.[8] Immunocompromised mice (e.g., SCID or nude mice, aged 4-8 weeks) are used to prevent rejection of the human tumor grafts.[8][19]

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically (e.g., into the tibia for bone metastasis models) into the mice.[8][19]

-

Treatment: Once tumors reach a predetermined volume (e.g., 150-500 mm³), mice are randomized into treatment and control (vehicle) groups.[8] this compound is typically formulated in a suitable vehicle and administered once daily via oral gavage at doses ranging from 30 to 100 mg/kg.[1][4]

-

Efficacy and PD Endpoints: Tumor volume is measured regularly with calipers.[8] At the end of the study, tumors and tissues may be harvested for pharmacodynamic analysis, such as Western blotting to assess protein phosphorylation, immunohistochemistry to evaluate apoptosis or angiogenesis, or analysis of circulating tumor DNA.[9][10]

In Vitro Metabolism Studies

These assays are used to identify the enzymes responsible for metabolizing a drug and to characterize its metabolic pathways.

Caption: Workflow for in vitro metabolism studies using liver microsomes.

-

System Preparation: Liver microsomes from different species (including human) or recombinant human cytochrome P450 (CYP) enzymes are used.[16][17]

-

Incubation: this compound is incubated with the microsomes or recombinant enzymes in the presence of an NADPH-regenerating system (to support CYP activity) at 37°C.[17]

-

Sample Processing: The reaction is stopped (quenched) at various time points by adding a solvent like acetonitrile. The samples are then centrifuged to remove precipitated proteins.[16]

-

Metabolite Identification: The supernatant is analyzed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). Metabolites are identified by comparing their mass spectra and fragmentation patterns to the parent drug.[16][18]

-

Enzyme Phenotyping: To identify the specific enzymes involved, correlation analyses are performed between the rate of metabolite formation and the activity of specific CYP enzymes in a panel of human liver microsomes. Alternatively, specific chemical inhibitors of CYP enzymes are used.[17]

Conclusion

The preclinical data for this compound robustly demonstrate its potent antitumor activity across a multitude of cancer models. Its unique mechanism of action, characterized by the dual inhibition of the critical MET and VEGFR2 signaling pathways, provides a strong rationale for its efficacy, particularly in overcoming resistance to therapies that target only angiogenesis.[4][5][20] The pharmacokinetic profile, defined by oral bioavailability and a predictable metabolic pathway primarily involving CYP3A4, has enabled successful translation to the clinic.[14][17] The comprehensive body of preclinical evidence has been foundational to the clinical development and approval of this compound as a significant therapeutic agent in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabometyxhcp.com [cabometyxhcp.com]

- 4. Potent antitumor activity of this compound, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Inhibition of MET and VEGF Signaling With this compound Blocks Tumor Invasiveness and Metastasis | Exelixis, Inc. [ir.exelixis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. Physiologically Based Pharmacokinetic Modelling of this compound to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing novel this compound analogues as p-glycoprotein inhibitors to target cancer cell resistance using molecular docking study, ADMET screening, bioisosteric approach, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound in the treatment of advanced renal cell carcinoma in adults following prior vascular endothelial growth factor targeted therapy: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Characterization of the metabolite of this compound generated from liver microsomes and hepatocytes by ultra-high performance liquid chromatography coupled to quadrupole/orbitrap high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor this compound: this compound Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Real-World Experience With this compound in Metastatic Clear Cell Renal Cell Carcinoma: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Cabozantinib's Impact on Angiogenesis and Tumor Vascularization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Angiogenesis in Tumor Progression

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to grow beyond a few millimeters, obtaining necessary oxygen and nutrients while removing metabolic waste. This process is driven by a complex interplay of pro- and anti-angiogenic factors. A key pro-angiogenic signaling pathway is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR. The resulting tumor vasculature is often abnormal, characterized by dilated, tortuous, and hyperpermeable vessels, which can contribute to a hypoxic and aggressive tumor microenvironment. Consequently, inhibiting tumor angiogenesis has become a cornerstone of modern cancer therapy.

Cabozantinib: A Multi-Targeted Tyrosine Kinase Inhibitor

This compound (XL184) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are centrally involved in tumor angiogenesis and pathology. Its primary targets include VEGFR2 and MET (Mesenchymal-Epithelial Transition factor, also known as hepatocyte growth factor receptor or HGFR). In addition to these, this compound demonstrates potent inhibitory activity against several other RTKs implicated in tumorigenesis, such as AXL, RET, KIT, TIE2, and FLT3. This multi-targeted profile allows this compound to not only block the primary angiogenic pathway via VEGFR2 but also to counteract resistance mechanisms, notably those driven by MET signaling.

Core Mechanism: Dual Inhibition of VEGFR and MET Signaling

The unique efficacy of this compound stems from its simultaneous inhibition of both the VEGFR and MET signaling axes. The VEGF/VEGFR pathway is a principal driver of endothelial cell proliferation and migration, which are essential for forming new blood vessels. The HGF/MET pathway, on the other hand, is implicated in tumor cell proliferation, survival, invasion, and angiogenesis. Importantly, MET activation has been identified as a key mechanism of evasive resistance to therapies that target the VEGF pathway alone. By co-targeting both VEGFR2 and MET, this compound can induce a more comprehensive and durable anti-angiogenic and anti-tumor response.

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data Presentation

The anti-tumor activity of this compound is underpinned by its potent, nanomolar-level inhibition of key RTKs and its significant effects on tumor growth and vascularization observed in preclinical models.

Table 1: Kinase Inhibitory Activity of this compound (IC₅₀)

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various RTKs, demonstrating its high potency, particularly against VEGFR2 and MET.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| VEGFR2 | 0.035 | |

| MET | 1.3 | |

| AXL | 7.0 | |

| RET | 5.2 | |

| KIT | 4.6 | |

| FLT3 | 11.3 | |

| TIE2 | 14.3 |

Table 2: Effects of this compound on Tumor Growth and Vascularization in Preclinical Models

This table presents data from various in vivo studies, illustrating the significant impact of this compound on reducing tumor volume and microvessel density (MVD).

| Tumor Model (Cell Line) | Treatment Dose/Schedule | Outcome | Reference(s) |

| Medullary Thyroid Cancer (TT Xenograft) | 10, 30, 60 mg/kg, daily oral | Significant, dose-dependent tumor growth inhibition. | |

| Papillary RCC (PDX Model, MET mutant) | 30 mg/kg, daily oral for 21 days | >14-fold decrease in tumor volume vs. 10-fold increase in control. | |

| Triple-Negative Breast Cancer (MDA-MB-231) | 30 mg/kg, daily oral | Significant inhibition of tumor growth and lung metastasis. | |

| Neuroendocrine Prostate Cancer (LuCaP 93 & 173.1 PDX) | 30 mg/kg, daily oral | Significant decrease in tumor volume and microvessel density (CD31). | |

| Colorectal Cancer (Xenograft) | Not specified | Effective reduction in tumor size and intratumoral MVD. |

Key Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments cited in the evaluation of this compound's anti-angiogenic effects. These protocols are synthesized from standard practices described in the literature.

In Vivo Tumor Xenograft Efficacy Study

This experiment is fundamental for assessing the anti-tumor activity of a compound in a living organism.

Figure 2: Experimental Workflow for an In Vivo Xenograft Study.

Detailed Methodology:

-

Cell Culture: Tumor cells (e.g., MDA-MB-231, TT) are cultured under standard conditions. Prior to implantation, cells are harvested during the logarithmic growth phase, washed, and resuspended in a sterile solution, often mixed 1:1 with a basement membrane matrix like Matrigel to support initial growth.

-

Animal Model: Immunocompromised mice (e.g., nu/nu or SCID) are typically used to prevent rejection of human tumor cells.

-

Implantation: A suspension containing 1-5 million cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured regularly with calipers (Volume = (Width² x Length)/2). Once tumors reach a predetermined average size (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral administration. Mice in the treatment group receive a daily dose (e.g., 30 mg/kg) via oral gavage. The control group receives the vehicle solution on the same schedule.